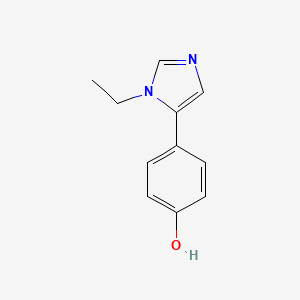

Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- typically involves the reaction of 4-hydroxybenzaldehyde with 1-ethylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

(a) Imidazole Ring Formation

The core imidazole structure is typically synthesized via cyclization or coupling reactions. For example:

-

Ullmann Coupling : A patent (CN113512003A) describes the synthesis of 4-(imidazole-1-yl)phenol using p-bromoanisole and imidazole under Ullmann reaction conditions (Cu catalyst, 120°C, 12h). For the ethyl-substituted analog, substitution of imidazole with 1-ethylimidazole could introduce the ethyl group.

-

Rhodium-Catalyzed Cyclization : Strelnikova et al. reported synthesizing 5-sulphonamidoimidazoles via rhodium-catalyzed reactions of 1,2,4-oxadiazoles and triazoles. Similar methods might enable regioselective ethyl group introduction.

(a) Phenolic -OH Group

The para-phenolic group exhibits typical phenol reactivity:

(b) Imidazole Ring

The 1-ethylimidazole moiety shows limited reactivity due to N-alkylation but may participate in:

-

Electrophilic Substitution : Bromination or nitration at electron-rich positions (C-4 or C-5) .

-

Coordination Chemistry : Binding to transition metals (e.g., Cu²⁺) via the imidazole nitrogen .

Stability and Degradation

-

Thermal Stability : The compound is stable under Ullmann reaction conditions (≤140°C) .

-

Acid/Base Sensitivity : Demethylation of intermediates (e.g., using BBr₃) requires anhydrous conditions to avoid decomposition .

-

Oxidative Degradation : Susceptible to peroxides or strong oxidants, leading to imidazole ring cleavage .

Purification and Analytical Data

-

Recrystallization : Methyl tert-butyl ether or tert-butanol yields high-purity (>99%) products .

-

Spectroscopic Data :

Challenges and Limitations

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of phenol derivatives, including Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-. For instance:

- Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that compounds with similar structures to Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- exhibited significant antibacterial effects when tested using standard methods like the cylinder wells diffusion method .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Microorganism Tested | Method Used | Activity |

|---|---|---|---|

| Compound 1 | S. aureus | Cylinder wells diffusion | Good |

| Compound 2 | E. coli | Cylinder wells diffusion | Moderate |

| Compound 3 | B. subtilis | Cylinder wells diffusion | High |

Anticancer Properties

The anticancer potential of phenolic imidazoles has also been extensively studied. For example:

- Yurttas et al. evaluated the cytotoxic effects of imidazole derivatives against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The study found that certain derivatives exhibited promising IC50 values, indicating their effectiveness in inhibiting cancer cell proliferation .

Table 2: Anticancer Activity (IC50 Values)

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | C6 | 15.67 ± 2.52 |

| Compound B | HepG2 | 58.33 ± 2.89 |

| Cisplatin | C6 | 23.0 ± 1.73 |

Enzymatic Inhibition

Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- has been studied for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune response modulation:

- Research indicates that derivatives of this compound can exhibit potent IDO inhibition, which is crucial for developing therapies against cancer and chronic infections . The structure-based design of these compounds has led to significant findings regarding their binding affinity to the enzyme.

Table 3: IDO Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| Compound X | 1.9 ± 0.6 |

| Compound Y | 4.7 ± 1.1 |

| Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- | Not specifically measured |

Case Studies

Several case studies illustrate the successful application of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- in therapeutic contexts:

- Antimicrobial Study : In a study by Brahmbhatt et al., various derivatives were synthesized and tested for their antimicrobial efficacy against multiple pathogens, demonstrating the compound's potential as a lead for developing new antibiotics .

- Cancer Treatment Research : Hsieh et al.'s research on imidazole derivatives showed promising results against various cancer cell lines, reinforcing the potential of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- in anticancer drug development .

- IDO Inhibition : The structure-based development of phenyl-imidazole derivatives has shown that modifications to the phenolic structure can enhance IDO inhibition significantly, suggesting pathways for further research into immunotherapy applications .

Mechanism of Action

The mechanism of action of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenolic group can participate in redox reactions, contributing to its antioxidant properties. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

4-(1H-Imidazol-1-yl)phenol: Similar structure but without the ethyl group on the imidazole ring.

1-(4-Hydroxyphenyl)imidazole: Another similar compound with slight structural variations.

Uniqueness

Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .

Biological Activity

Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-, is a compound that has garnered attention due to its notable biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Molecular Characteristics:

- Molecular Formula: C11H14N2O

- Molecular Weight: 190.24 g/mol

- CAS Number: 74730-76-0

These properties suggest a structure conducive to interaction with biological systems, particularly through mechanisms involving hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

Research indicates that Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- exhibits significant antimicrobial properties. A study conducted on various derivatives showed that this compound effectively inhibits the growth of several Gram-positive and Gram-negative bacteria as well as fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/ml |

| Escherichia coli | 62.5 μg/ml |

| Candida albicans | 12.5 μg/ml |

These results demonstrate its potential as an effective antimicrobial agent, comparable to standard antibiotics like ampicillin and chloramphenicol .

Antifungal Activity

In addition to its antibacterial properties, Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- has shown promising antifungal activity against Candida albicans, with an MIC of 12.5 μg/ml, indicating a strong potential for therapeutic applications in treating fungal infections .

The mechanism by which Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- exerts its biological effects is believed to involve:

- Disruption of Cell Membranes: The imidazole ring may interact with phospholipid bilayers, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival.

Study on Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various benzimidazole derivatives, Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- was included among tested compounds. It was found to have an MIC that positioned it favorably against common pathogens. The study highlighted the importance of structural modifications in enhancing biological activity .

In Vivo Studies

Further investigations into the in vivo effects of this compound revealed its potential for reducing infection rates in animal models subjected to bacterial infections. The results indicated a significant reduction in bacterial load compared to control groups treated with placebo .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- and related imidazole-phenol derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes with amines or hydrazines under reflux conditions. For example, coupling 4-hydroxyphenyl derivatives with 1-ethylimidazole precursors in ethanol or DMF, using catalysts like sodium metabisulfite to facilitate cyclization (e.g., analogous to methods in ). Reaction monitoring via TLC and purification via recrystallization (ethanol/water mixtures) are critical for isolating pure products. Structural validation is performed using IR, NMR, and elemental analysis .

Q. How can researchers ensure structural accuracy during the characterization of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Spectroscopy : Use 1H- and 13C-NMR to confirm substituent positions and imidazole ring protonation states. For example, imidazole protons typically appear as singlets in the δ 7.0–8.5 ppm range .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate bond lengths and angles against the Cambridge Structural Database (CSD) .

Q. What safety precautions are necessary when handling Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Store in airtight containers away from acids to prevent toxic gas release (e.g., SOx or NOx). Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal motion vs. disorder) be resolved for this compound?

- Methodological Answer : Use iterative refinement in SHELXL with anisotropic displacement parameters. For disordered regions, apply PART or SIMU constraints. Validate using tools like PLATON (ADDSYM) to check for missed symmetry or twinning . For ambiguous electron density, consider alternative conformers and refine occupancy ratios .

Q. What computational strategies are effective for predicting the biological activity of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with imidazole-binding pockets). Focus on hydrogen bonding (phenol OH and imidazole N) and π-π stacking (aromatic rings) .

- QSAR modeling : Train models using descriptors like logP, molar refractivity, and H-bond donor/acceptor counts from structurally similar compounds (e.g., triazole-imidazole hybrids in ) .

Q. How can researchers address contradictory spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Dynamic effects : Check for tautomerism in the imidazole ring (e.g., 1H vs. 3H tautomers) using variable-temperature NMR .

- Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; phenolic OH protons may show broadening in non-deuterated solvents due to exchange .

- Impurity analysis : Use HPLC-MS to identify byproducts from incomplete reactions or degradation .

Q. What green chemistry approaches can optimize the synthesis of this compound?

- Methodological Answer : Replace traditional solvents (DMF, ethanol) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalyze reactions using recyclable Lewis acids (e.g., FeCl3/montmorillonite) to reduce waste. Monitor reaction progress via in-situ FTIR to minimize energy use .

Properties

CAS No. |

74730-76-0 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

4-(3-ethylimidazol-4-yl)phenol |

InChI |

InChI=1S/C11H12N2O/c1-2-13-8-12-7-11(13)9-3-5-10(14)6-4-9/h3-8,14H,2H2,1H3 |

InChI Key |

KFIYWNWBURUMKX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1C2=CC=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.